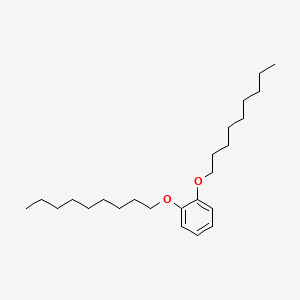![molecular formula C12H9N5S B14282116 N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine CAS No. 156272-82-1](/img/structure/B14282116.png)
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridine ring, a thiazole ring, and a pyrazine ring, making it a versatile molecule for chemical modifications and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminopyridine with α-bromoketones under mild conditions using toluene as a solvent and iodine as a promoter.
Formation of the Pyrazine Ring: The pyrazine ring can be introduced through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α-bromoketones.
Coupling Reactions: The final step involves coupling the thiazole and pyrazine rings to form the desired compound. This can be achieved using various coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in bacterial metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
Imidazopyrazines: These compounds contain a pyrazine ring fused to an imidazole ring and have diverse medicinal applications.
Uniqueness
N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine is unique due to its combination of three different heterocyclic rings, which provides a versatile platform for chemical modifications and enhances its potential for various applications.
Propriétés
Numéro CAS |
156272-82-1 |
|---|---|
Formule moléculaire |
C12H9N5S |
Poids moléculaire |
255.30 g/mol |
Nom IUPAC |
N-pyrazin-2-yl-4-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N5S/c1-2-4-14-9(3-1)10-8-18-12(16-10)17-11-7-13-5-6-15-11/h1-8H,(H,15,16,17) |
Clé InChI |
FZGLXJIEPKFFOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=NC=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


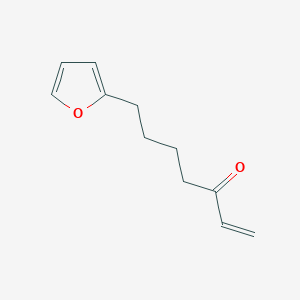

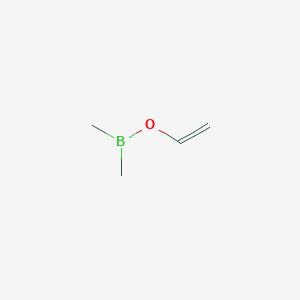

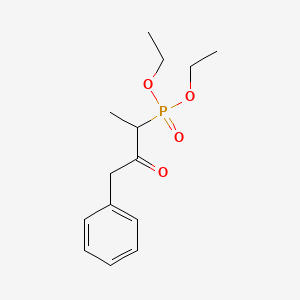
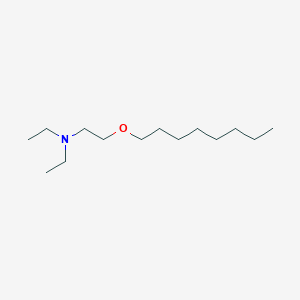
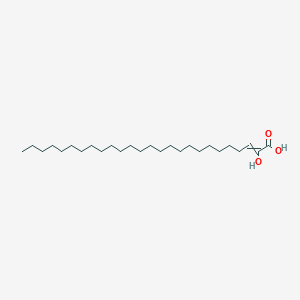
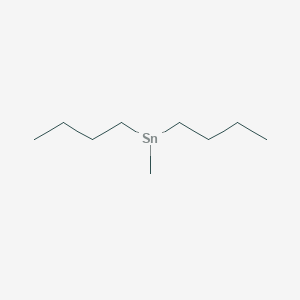
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)

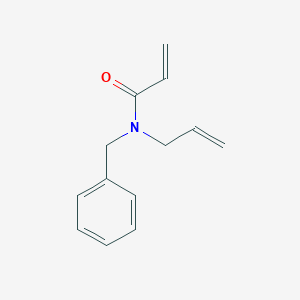
![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)
